

The δ -Opioid Receptor Agonist AR-M 1000390: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B1243119

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Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the δ -opioid receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike many other opioid agonists that trigger rapid receptor internalization and desensitization, **AR-M 1000390** appears to induce desensitization through G-protein uncoupling, a mechanism that may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to **AR-M 1000390**.

Chemical Structure and Properties

AR-M 1000390, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant following systemic administration and possesses oral bioavailability.[1][4]

Chemical Identity

Identifier	Value
IUPAC Name	N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride
Synonyms	ARM-390, ARM390 Hydrochloride
CAS Number	209808-47-9 [1]
Chemical Formula	C ₂₃ H ₂₉ ClN ₂ O [1]
Molecular Weight	384.94 g/mol [1]
SMILES	CCN(CC)C(=O)c1ccc(cc1)C(=C1CCNCC1)c1ccc1.Cl [3]

Physicochemical Properties

Property	Value
Appearance	White to off-white solid powder [7]
Solubility	DMSO: ≥ 150 mg/mL (389.67 mM) [1]
H ₂ O: 50 mg/mL (129.89 mM) (requires sonication) [1]	
Storage	Store at -20°C in a dry place. [4]

Pharmacological Profile

AR-M 1000390 is distinguished by its high affinity and remarkable selectivity for the δ -opioid receptor over the μ - and κ -opioid receptors.

Receptor Binding and Functional Activity

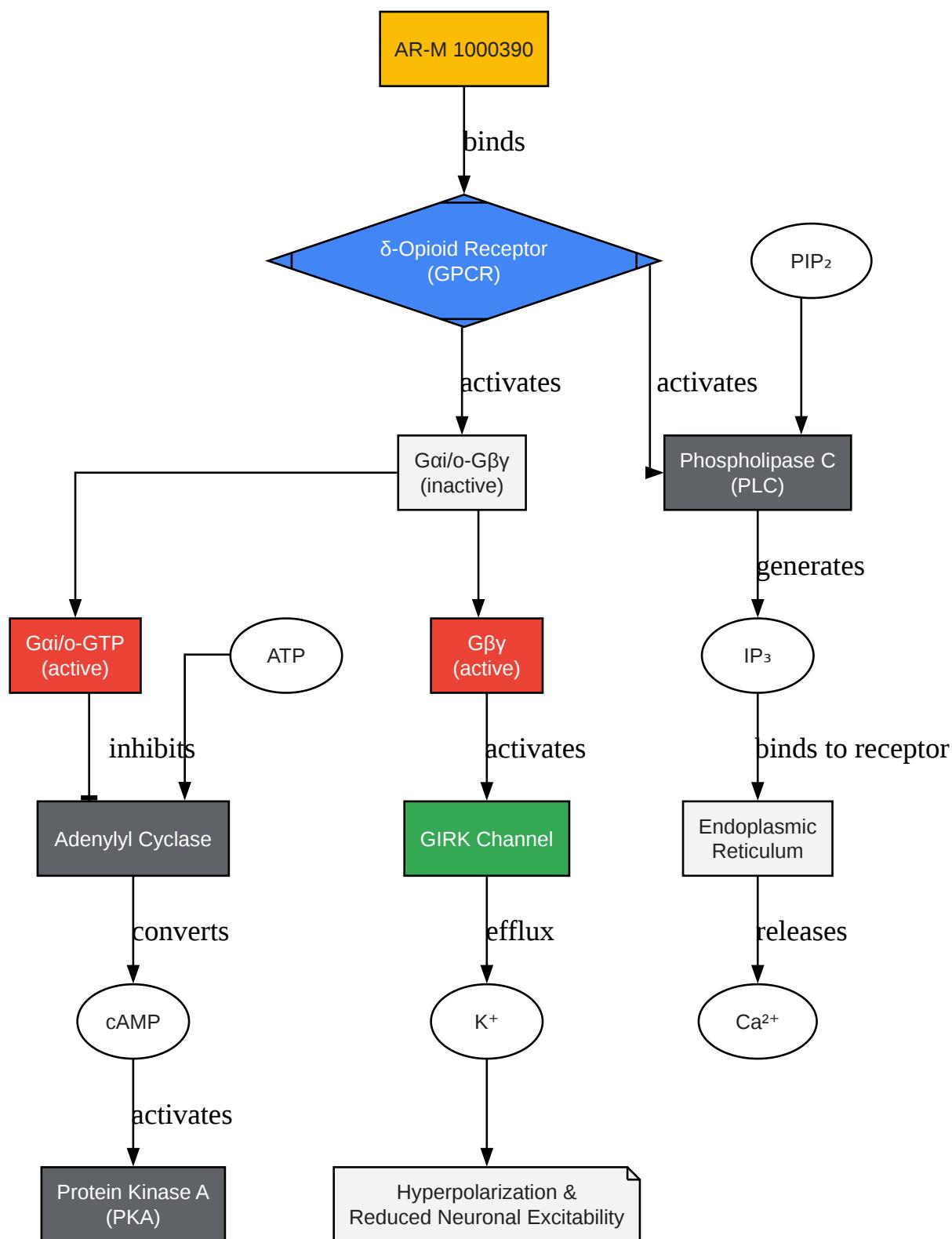
Parameter	Receptor	Value
IC ₅₀ (Binding Affinity)	δ-opioid	0.87 ± 0.23 nM[1]
μ-opioid		3800 ± 172 nM[1]
κ-opioid		7470 ± 606 nM[1]
EC ₅₀ (Functional Potency)	δ-opioid Agonism	7.2 ± 0.9 nM[1]
cAMP Inhibition (forskolin-stimulated)		111 ± 31 nM[6]

Mechanism of Action and Signaling Pathways

As a δ-opioid receptor agonist, **AR-M 1000390**'s primary mechanism involves the activation of this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins (G α i/o).

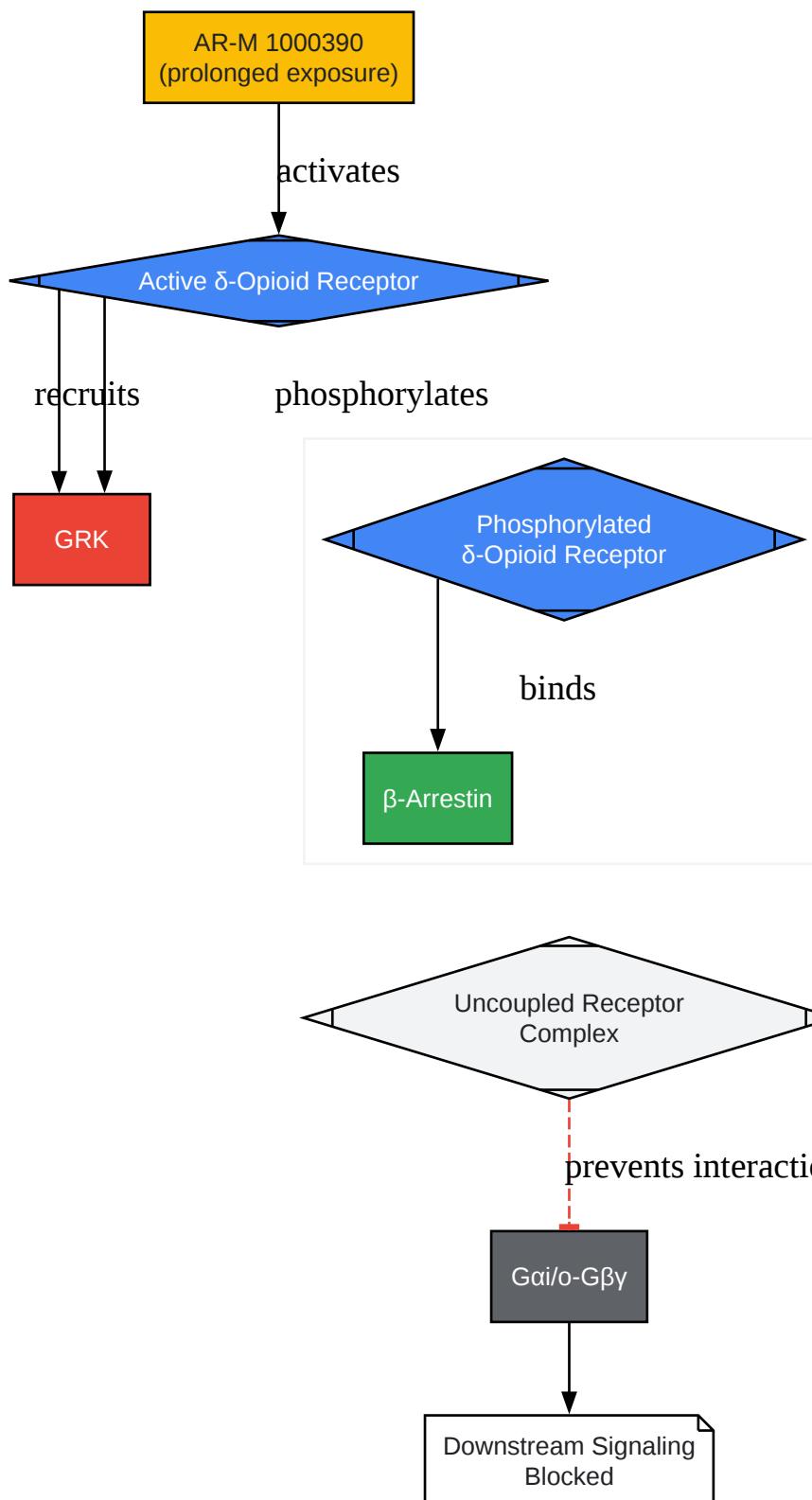
G-Protein Coupled Signaling Cascade

Upon binding of **AR-M 1000390**, the δ-opioid receptor undergoes a conformational change, leading to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. The activated G α i/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). The G $\beta\gamma$ subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, δ-opioid receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium stores.

[Click to download full resolution via product page](#)**Caption: AR-M 1000390 canonical signaling pathway.**

Desensitization via G-Protein Uncoupling

A hallmark of **AR-M 1000390** is its classification as a "low-internalizing" agonist.^{[3][4]} While chronic exposure to many agonists leads to the physical removal of receptors from the cell surface (internalization), **AR-M 1000390** primarily causes desensitization through the functional uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β -arrestin, which sterically hinders the interaction between the receptor and the G-protein, thereby attenuating downstream signaling without requiring receptor endocytosis.



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Caption: Desensitization of δ-opioid receptor by **AR-M 1000390**.

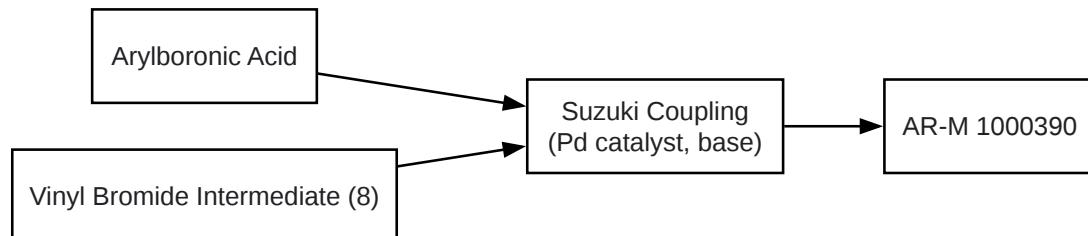
Experimental Protocols

The following sections detail generalized methodologies for key experiments involving **AR-M 1000390**.

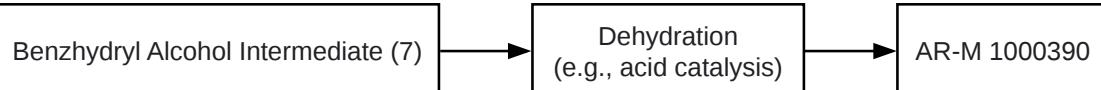
Synthesis of AR-M 1000390

The synthesis of **AR-M 1000390** (referred to as compound 6a in the original publication) can be achieved via two primary routes.

Route 2: Suzuki Coupling



Route 1: Dehydration



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- To cite this document: BenchChem. [The δ-Opioid Receptor Agonist AR-M 1000390: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243119#the-chemical-structure-and-properties-of-ar-m-1000390]

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